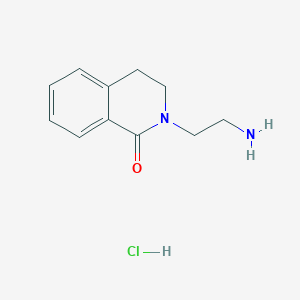
2-(2-Aminoethyl)-1,2,3,4-tetrahydroisoquinolin-1-one hydrochloride
Descripción general
Descripción
2-(2-Aminoethyl)-1,2,3,4-tetrahydroisoquinolin-1-one hydrochloride is a chemical compound with significant interest in various scientific fields. It is known for its unique structure, which includes a tetrahydroisoquinoline core, making it a valuable molecule in medicinal chemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminoethyl)-1,2,3,4-tetrahydroisoquinolin-1-one hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1,2,3,4-tetrahydroisoquinoline and ethylene diamine.
Reaction Conditions: The key step involves the reaction of 1,2,3,4-tetrahydroisoquinoline with ethylene diamine under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a suitable acid, such as hydrochloric acid, to facilitate the formation of the hydrochloride salt.
Purification: The crude product is purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials and reagents.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
Automated Purification Systems: Employing automated purification systems to ensure consistent quality and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Aminoethyl)-1,2,3,4-tetrahydroisoquinolin-1-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The amino group allows for substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Quinoline derivatives.
Reduction: Saturated tetrahydroisoquinoline derivatives.
Substitution: Various substituted tetrahydroisoquinoline derivatives.
Aplicaciones Científicas De Investigación
2-(2-Aminoethyl)-1,2,3,4-tetrahydroisoquinolin-1-one hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(2-Aminoethyl)-1,2,3,4-tetrahydroisoquinolin-1-one hydrochloride involves its interaction with specific molecular targets and pathways. It may act on neurotransmitter systems, enzyme inhibition, or receptor modulation, depending on its specific application. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A structurally related compound with similar core structure but lacking the aminoethyl group.
2-(2-Aminoethyl)-1,2,3,4-tetrahydroquinoline: Similar structure but with a different substitution pattern.
2-(2-Aminoethyl)-1,2,3,4-tetrahydroisoquinolin-3-one: Differing in the position of the carbonyl group.
Uniqueness
2-(2-Aminoethyl)-1,2,3,4-tetrahydroisoquinolin-1-one hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
IUPAC Name |
2-(2-aminoethyl)-3,4-dihydroisoquinolin-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O.ClH/c12-6-8-13-7-5-9-3-1-2-4-10(9)11(13)14;/h1-4H,5-8,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEBFKLYCQCFSFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C2=CC=CC=C21)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[2-(Aminomethyl)-4-nitrophenyl]amine dihydrochloride](/img/structure/B1379478.png)
![2-Azaspiro[3.4]octane hydrochloride](/img/structure/B1379480.png)
![4-[(Dimethylamino)methyl]benzene-1-sulfonyl chloride hydrochloride](/img/structure/B1379481.png)


amine hydrochloride](/img/structure/B1379487.png)
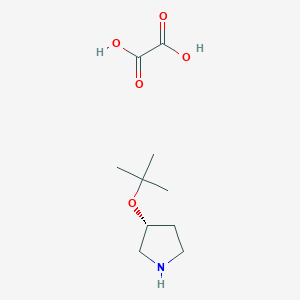

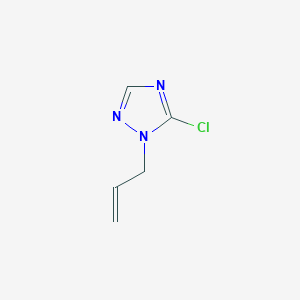
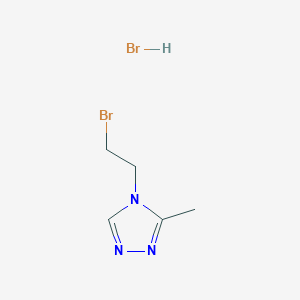
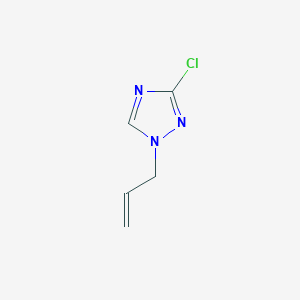
![3-cyclopropanecarbonyl-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B1379496.png)
